molecular formula C15H24BNO2 B8187812 [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester

Cat. No.: B8187812
M. Wt: 261.17 g/mol
InChI Key: UZOHLAMPDYSTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester: is a boronic acid derivative with the molecular formula C15H24BNO2. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is a valuable reagent in the field of medicinal chemistry and material science due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester typically involves the reaction of 3-bromoaniline with ethylmethylamine to form the corresponding aniline derivative. This intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation helps in achieving high throughput and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester can undergo oxidation reactions to form the corresponding boronic acid or boronate ester.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

In organic synthesis, [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Biology:

The compound is used in the development of boron-containing drugs for cancer therapy, particularly in boron neutron capture therapy (BNCT). Its ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .

Medicine:

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of novel therapeutic agents. Its stability and reactivity make it suitable for the development of drugs targeting various diseases .

Industry:

In the material science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties. Its role in the formation of carbon-carbon bonds is particularly valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed coupling with aryl halides. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent transmetalation and reductive elimination steps .

Comparison with Similar Compounds

  • Phenylboronic acid pinacol ester
  • [4-(Methylamino)phenyl]boronic acid pinacol ester
  • [3-(Dimethylamino)phenyl]boronic acid pinacol ester

Comparison:

Compared to similar compounds, [3-[Ethyl(methyl)amino]phenyl]boronic acid pinacol ester exhibits unique reactivity due to the presence of the ethyl(methyl)amino group. This functional group enhances its stability and reactivity in cross-coupling reactions, making it a preferred choice in various synthetic applications. Additionally, its ability to form stable complexes with biomolecules distinguishes it from other boronic esters .

Properties

IUPAC Name

N-ethyl-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24BNO2/c1-7-17(6)13-10-8-9-12(11-13)16-18-14(2,3)15(4,5)19-16/h8-11H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOHLAMPDYSTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.